molecular formula C23H18N4O5 B2588907 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 877657-28-8

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2588907
CAS No.: 877657-28-8
M. Wt: 430.42
InChI Key: AQSQKDBDGIWGOJ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) (source) . This enzyme is a critical node in multiple signaling pathways, including Wnt/β-catenin, and is implicated in the pathogenesis of several diseases. Its primary research value lies in probing the role of GSK-3β in neurological disorders and cancer. In models of neurodegenerative disease, inhibiting GSK-3β can modulate tau hyperphosphorylation, a key event in neurofibrillary tangle formation in Alzheimer's disease, and offers a strategy for neuroprotection (source) . In oncology research, this compound is utilized to investigate the cross-talk between GSK-3β and oncogenic pathways, as its inhibition can affect cell proliferation, apoptosis, and DNA damage response, particularly in glioblastoma and other cancer models where GSK-3β acts as a context-dependent tumor promoter (source) . The benzofuropyrimidinone scaffold provides a privileged structure for kinase inhibition, making this compound a valuable chemical tool for dissecting complex GSK-3β-mediated cellular processes and for validating new therapeutic hypotheses.

Properties

CAS No.

877657-28-8

Molecular Formula

C23H18N4O5

Molecular Weight

430.42

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18N4O5/c1-13-7-9-15(10-8-13)27-22(29)21-20(16-5-3-4-6-17(16)31-21)26(23(27)30)12-19(28)24-18-11-14(2)32-25-18/h3-11H,12H2,1-2H3,(H,24,25,28)

InChI Key

AQSQKDBDGIWGOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=NOC(=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O4C_{26}H_{21}N_{3}O_{4}, with a molecular weight of 439.5 g/mol. The structure features a benzofuro[3,2-d]pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC26H21N3O4
Molecular Weight439.5 g/mol
IUPAC NameN-(3-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide
InChI KeyNHUOTTPCSQFKLT-UHFFFAOYSA-N

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the cyclization of precursors under controlled conditions. For instance, reactions involving p-tolylisothiocyanate and specific dihydrobenzofuro derivatives can yield the desired product through various intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular pathways. The unique structural features allow it to modulate the activity of these targets effectively.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on viral proteases, particularly those involved in the lifecycle of coronaviruses. For example, inhibitors targeting the SARS-CoV 3CLpro have shown promise in preventing viral replication .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. Testing against various bacterial strains using dilution methods has shown significant inhibition at certain concentrations .
  • Anticancer Potential : There is emerging evidence that compounds in this class may exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Case Study 1 : A study on a related pyrimidine derivative demonstrated significant inhibition of cancer cell growth in vitro, correlating with structural modifications that enhance binding affinity to target proteins.
  • Case Study 2 : Another investigation into a benzofuro-pyrimidine analog revealed promising results against viral infections, showcasing its potential as a lead compound for drug development.

Scientific Research Applications

Chemical Synthesis and Reactions

This compound serves as a versatile building block in organic synthesis. It can participate in multiple chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to products such as carboxylic acids or ketones.
  • Reduction : Reduction reactions can be performed with agents like sodium borohydride or lithium aluminum hydride, yielding alcohols or amines.
  • Substitution Reactions : Nucleophilic substitution can occur at the fluorophenyl group using reagents such as sodium methoxide or potassium tert-butoxide.

These reactions highlight its utility as a reagent in synthesizing more complex molecules and modifying existing compounds for enhanced properties.

The compound's structure suggests potential biological activity, making it a candidate for various research applications:

  • Enzyme Interaction Studies : The compound can be utilized to study enzyme interactions and cellular pathways, providing insights into biochemical mechanisms.
  • Therapeutic Investigations : Due to its potential anti-inflammatory and anticancer properties, it is being explored in drug development. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation.

Medical Applications

Research has indicated that derivatives of this compound may possess therapeutic activities:

  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting a role in the treatment of inflammatory diseases.
  • Anticancer Properties : Preliminary studies have shown that compounds with similar frameworks can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against human cancer cell lines using assays that measure antiproliferative potency.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide:

  • In Vitro Cytotoxic Activity : Research evaluated the cytotoxic effects of related compounds against human cancer cell lines using crystal violet assays. Results indicated varying degrees of potency depending on structural modifications.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might inhibit specific enzymes linked to inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS / Source Core Structure Key Substituents Notable Properties
Target Compound Benzofuro[3,2-d]pyrimidine - 2,4-Dioxo
- 3-(p-Tolyl)
- N-(5-Methylisoxazol-3-yl)acetamide
Balanced lipophilicity; potential for H-bonding via isoxazole; moderate solubility
3-(4-Methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione (895791-91-0, ) Benzofuro[3,2-d]pyrimidine - 2,4-Dioxo
- 3-(4-Methylphenyl)
Lacks acetamide side chain; lower solubility; higher permeability
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (379236-68-7, ) Thieno[2,3-d]pyrimidine - 4-Oxo
- Sulfanyl linkage
- 5-Methylfuran
- N-(2-Methylphenyl)acetamide
Sulfur-containing core; altered electronic properties; potential metabolic instability
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (618427-68-2, ) Thieno[2,3-d]pyrimidine - 4-Oxo
- Thioether linkage
- Ethyl/methyl groups
- N-(p-Tolyl)acetamide
Enhanced steric bulk; higher lipophilicity; possible CYP450 interactions
Pyrazolo[3,4-d]pyrimidine-chromenone derivative (Example 83, ) Pyrazolo[3,4-d]pyrimidine - Fluorophenyl
- Chromenone
- Acetamide with fluorophenyl
Fluorine-enhanced binding affinity; complex substituents for kinase inhibition

Key Research Findings

Substituent Effects: The 5-methylisoxazole group in the target compound introduces metabolic stability compared to methylphenyl-acetamide derivatives (e.g., CAS 895791-91-0), which may undergo oxidative degradation . Fluorinated compounds () demonstrate higher binding affinity to kinases but may incur toxicity risks, a trade-off avoided in the non-fluorinated target compound .

Physical and Pharmacokinetic Properties :

  • The target compound’s molecular weight (~500–550 Da) aligns with typical drug-like properties, whereas larger derivatives (e.g., ’s compound, MW 571.2) may face bioavailability challenges .
  • Thioether linkages () confer susceptibility to metabolic oxidation, unlike the more stable acetamide linkage in the target compound .

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